2-(3-Hydroxypropyl)cyclohexanone

Description

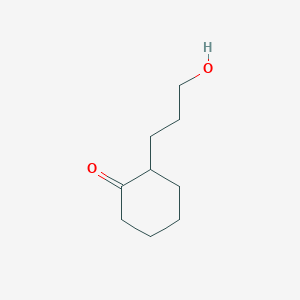

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-hydroxypropyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c10-7-3-5-8-4-1-2-6-9(8)11/h8,10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPUCVMZNPZFTQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00482120 | |

| Record name | Cyclohexanone, 2-(3-hydroxypropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00482120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62456-11-5 | |

| Record name | 2-(3-Hydroxypropyl)cyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62456-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanone, 2-(3-hydroxypropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00482120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 3 Hydroxypropyl Cyclohexanone and Analogues

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis leverages the high selectivity of biological catalysts (enzymes) in combination with traditional chemical reactions to construct complex molecules. semanticscholar.orgnih.gov This approach is particularly valuable for creating chiral compounds with high enantiomeric purity under mild reaction conditions, offering a green alternative to many conventional methods. nih.govacs.org

Biocatalytic Transformations for Chiral Cyclohexanone (B45756) Building Blocks

Biocatalysis provides a powerful toolkit for generating chiral cyclohexanone intermediates, which are essential for synthesizing enantiomerically pure target molecules. semanticscholar.orgacs.org Various classes of enzymes are employed to perform highly specific transformations. acs.org Lipases, for instance, can be used for the kinetic resolution of racemic mixtures through stereoselective acetylation or hydrolysis. acs.orgnih.gov A notable example is the stereoselective acetylation of meso-2,2-dimethyl-1,3-cyclohexanediol using lipases, which yields a monoester with high enantiomeric excess (≥98%) that can be converted to an optically active hydroxy-cyclohexanone. nih.gov

Other enzyme classes, such as enoate reductases and nitrilases, have also proven robust for producing chiral cyclohexanone building blocks on a large scale. acs.orgacs.org These enzymatic strategies can be integrated into multi-step syntheses, providing access to chirally enriched compounds that serve as precursors to complex active pharmaceutical ingredients. acs.org

| Enzyme Class | Biocatalytic Reaction | Precursor Type | Product |

| Lipase | Kinetic Resolution (Stereoselective Acetylation/Hydrolysis) | Racemic or meso-diol/ester | Enantiopure monoester or alcohol |

| Enoate Reductase (ERED) | Asymmetric Reduction | α,β-Unsaturated Ketone | Chiral Saturated Ketone |

| Nitrilase | Enantioselective Hydrolysis | Racemic Nitrile | Chiral Carboxylic Acid and remaining Nitrile |

| Alcohol Dehydrogenase (ADH) | Asymmetric Reduction | Prochiral Ketone | Chiral Alcohol |

Enantioselective Enzymatic Reductions of Prochiral Precursors

The asymmetric reduction of prochiral ketones is a direct and efficient method for establishing stereocenters. researchgate.net Alcohol dehydrogenases (ADHs) are particularly effective biocatalysts for this transformation, converting prochiral ketones and diketones into optically active alcohols and diols with high selectivity. mdpi.com These enzyme-catalyzed reactions are often preferred over non-enzymatic methods, which can suffer from low selectivity. researchgate.net

For example, the alcohol dehydrogenase from Ralstonia sp. (E. coli/RasADH) has been shown to be a valuable biocatalyst for the reduction of sterically hindered substrates. mdpi.com In one study, this enzyme converted a prochiral 1,4-diketone into the corresponding (1S,4S)-diol with 98% diastereomeric excess and >99% enantiomeric excess. mdpi.com By selecting a different ADH, the opposite (1R,4R) enantiomer could be obtained, demonstrating the versatility of this approach. mdpi.com This methodology allows for the creation of chiral hydroxy-ketone intermediates that are pivotal for the synthesis of complex molecules like 2-(3-hydroxypropyl)cyclohexanone. The desymmetrization of prochiral cyclohexanone derivatives using organocatalysts to induce intramolecular Michael additions is another powerful strategy for creating multiple stereocenters with high enantioselectivity (up to 99% ee). nih.govnih.gov

Catalytic Cyclization and Annulation Reactions

Modern catalytic methods, including those driven by light or electricity, have revolutionized the construction of cyclic ketones. These techniques enable novel bond formations and reaction pathways that are often inaccessible through traditional thermal methods, providing rapid access to highly functionalized cyclohexanone cores under mild conditions. nih.govacs.org

Photocatalyzed Annulation Strategies for Cyclic Ketone Construction

Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, using light to generate reactive intermediates for constructing complex molecular architectures. acs.org In the context of cyclohexanone synthesis, photocatalyzed annulation strategies allow for the formation of the cyclic ketone core through radical-based pathways. nih.govacs.org These reactions often proceed under mild, metal-free conditions. acs.org

One such strategy involves a photoinduced single electron transfer from an excited photocatalyst to a substrate, generating a radical that undergoes an annulation reaction to form the cyclic product. acs.org Another approach is the photoredox-catalyzed cyclization of alkene-substituted β-ketoesters, which can be performed regio- and stereoselectively to produce polyfunctionalized cyclic ketones. acs.org Furthermore, cerium-catalyzed aerobic oxidative ring expansion under visible light provides a method for constructing larger cyclic ketones and macrolactones from simpler cyclic precursors. nih.gov

Tandem Carbene and Photoredox-Catalyzed Routes

A highly innovative approach combines carbene catalysis with photoredox catalysis in a tandem process to achieve the convergent synthesis of substituted cyclohexanones. nih.govnih.gov This method facilitates a formal [5+1] cycloaddition, constructing two adjacent carbon-carbon bonds in a single operation. acs.org The reaction is notable for featuring two distinct photoredox cycles, which allows for the α-functionalization of ketones under exceptionally mild conditions, eliminating the need for strong bases or expensive metal catalysts. nih.govacs.org This tandem strategy offers a rapid route to complex cycloalkanone products, which can be further diversified to access a wide range of important cyclic scaffolds relevant to the pharmaceutical industry. nih.govresearchgate.net

Electrochemical Synthesis of Cyclohexanone Derivatives

Electrosynthesis utilizes electricity to drive chemical reactions, offering a sustainable and highly tunable platform for organic synthesis. acs.orgacs.org This method has been successfully applied to the production of cyclohexanone and its derivatives. Directional electrosynthesis allows for the selective oxidation of cyclohexanol (B46403) to cyclohexanone with yields as high as 96.5% by carefully controlling the catalyst's active sites, such as the amount of Ni³⁺ and oxygen vacancies on a NiOOH catalyst. acs.org

Furthermore, electrosynthesis enables the one-pot synthesis of derivatives like cyclohexanone oxime under ambient conditions. acs.orgnih.gov In this process, an aqueous nitrate (B79036) solution serves as the nitrogen source, and a Zn-Cu alloy catalyst drives the electrochemical reduction of nitrate to a hydroxylamine (B1172632) intermediate. nih.govresearchgate.net This intermediate then reacts in situ with cyclohexanone to produce the oxime with a 97% yield. acs.orgresearchgate.net This approach avoids the harsh conditions typically required for hydroxylamine production and showcases the potential of electrosynthesis to build C-N bonds and drive organic synthesis efficiently. researchgate.net

| Catalytic Method | Energy Source | Key Features | Typical Product |

| Photocatalyzed Annulation | Visible Light | Radical-based C-C bond formation, mild conditions, often metal-free. acs.org | Functionalized cyclohexanones from acyclic precursors. acs.org |

| Tandem Carbene/Photoredox | Visible Light | Convergent [5+1] cycloaddition, dual catalytic cycles, mild conditions. nih.govacs.org | α,β-Disubstituted cyclohexanones. nih.gov |

| Electrochemical Synthesis | Electricity | Tunable reactivity, in situ reagent generation, ambient conditions. acs.orgacs.org | Cyclohexanones from alcohols; Oximes from cyclohexanones. acs.orgnih.gov |

Transition Metal-Catalyzed Carbonylative Cyclizations for Related Systems

Transition metal-catalyzed carbonylative cyclizations represent a powerful tool for the construction of cyclic ketones from acyclic precursors. These reactions typically involve the formation of a carbon-carbon bond and the incorporation of a carbonyl group (C=O) from carbon monoxide in a single step. While specific examples leading directly to this compound are not extensively documented, the general methodology provides a viable conceptual framework.

Palladium, rhodium, and cobalt complexes are often employed as catalysts in these transformations. The mechanism generally proceeds through the oxidative addition of an organic halide or triflate to the metal center, followed by CO insertion and subsequent intramolecular migratory insertion into a suitably positioned alkene or alkyne. For the synthesis of a cyclohexanone ring, a 6-membered cyclization is required.

A hypothetical carbonylative approach to a precursor of this compound could involve a substrate like an iodoalkene. The transition metal catalyst would facilitate the cyclization, incorporating a carbonyl group to form the cyclohexanone ring. The hydroxypropyl side chain could either be present on the starting material or introduced in a subsequent step. The efficiency and selectivity of such reactions are highly dependent on the choice of metal catalyst, ligands, and reaction conditions.

Asymmetric Synthesis and Stereocontrol

Controlling the stereochemistry at the C-2 position is paramount for accessing enantiomerically pure isomers of this compound. This is crucial for applications where biological activity is stereospecific.

Several enantioselective strategies can be envisioned for the synthesis of chiral this compound. One prominent method involves the asymmetric hydrogenation of a corresponding unsaturated precursor, such as a 2-(3-hydroxypropyl)-2-cyclohexen-1-one. Catalytic systems based on chiral ruthenium or rhodium complexes are effective for such transformations. For instance, asymmetric transfer hydrogenation (ATH) using bifunctional ruthenium catalysts has been successfully applied to the enantioselective preparation of related 4-hydroxy-2-cyclohexanone derivatives, achieving high enantiomeric excess (ee). mdpi.comsemanticscholar.org This methodology could be adapted to provide access to either the (R)- or (S)-enantiomer of the target molecule by selecting the appropriate chiral catalyst. semanticscholar.org

Another powerful approach is the use of biocatalysis. Ene-reductases have been utilized for the efficient asymmetric synthesis of chiral 4,4-disubstituted 2-cyclohexenones through the desymmetrization of prochiral cyclohexadienones. nih.govacs.org This enzymatic approach often provides exceptionally high enantioselectivities (up to >99% ee) and could be applied to a suitably designed precursor. nih.govacs.org

The following table summarizes representative enantioselective methods applicable to the synthesis of chiral cyclohexanones.

| Method | Catalyst/Enzyme | Precursor Type | Key Advantage |

| Asymmetric Transfer Hydrogenation (ATH) | Bifunctional Ru-complexes | α,β-Unsaturated Ketones | Access to both enantiomers |

| Biocatalytic Desymmetrization | Ene-reductases (e.g., OPR3, YqjM) | Prochiral Cyclohexadienones | High enantioselectivity |

When additional stereocenters are present, either on the ring or the side chain, diastereoselective control becomes critical. A notable strategy for achieving high diastereoselectivity in the synthesis of highly functionalized cyclohexanones is through cascade reactions. For example, a cascade inter-intramolecular double Michael reaction has been reported for the synthesis of highly substituted cyclohexanones with excellent diastereoselectivity. beilstein-journals.orgnih.govresearchgate.net This approach involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization that sets the relative stereochemistry of the substituents. beilstein-journals.org

In the context of this compound, if a chiral center were present on the side chain, its stereochemistry could direct the formation of a specific diastereomer during the cyclization or substitution step. The choice of reagents and reaction conditions plays a crucial role in biasing the reaction towards the desired diastereomer, often by exploiting steric hindrance or chelation control. Rhodium-catalyzed enantioselective hydrogenation of 2,6-dibenzylidene cyclohexanones has also been shown to produce chiral dibenzyl cyclohexanones with excellent diastereo- and enantioselectivities.

A specific and effective method for the stereocontrolled synthesis of substituted cyclohexanones involves a sequence of hydroxylactonisation followed by reductive cleavage. This strategy has been successfully applied to the synthesis of 2,3,3-trisubstituted cyclohexanones. The process begins with a γ,δ-unsaturated amide, which undergoes an iodolactonization reaction. In this step, treatment with iodine triggers an electrophilic cyclization where the amide oxygen acts as an internal nucleophile, forming an iodo-lactone intermediate.

This intermediate establishes the relative stereochemistry of the substituents on the newly formed ring. The subsequent step involves the reductive cleavage of the lactone, typically using a reducing agent like aluminum amalgam, to yield the substituted cyclohexanone with retention of the established stereochemistry. This methodology provides a robust pathway for controlling the stereochemical outcome in the synthesis of complex cyclohexanone derivatives.

Intramolecular Cyclization Pathways

Intramolecular reactions are highly efficient for forming cyclic structures like cyclohexanone, as the reacting groups are held in close proximity, favoring the cyclization process.

Acid-catalyzed intramolecular cyclization of a suitable acyclic precursor, such as a keto-aldehyde, is a classic method for forming cyclohexanone rings. The reaction is typically initiated by the protonation of a carbonyl group, which enhances the electrophilicity of the carbon atom. This is followed by a nucleophilic attack from an enol or enamine moiety at the other end of the molecule to close the ring.

For this compound, a potential precursor would be a non-8-oxononanal. Under acidic conditions, the aldehyde could be protonated, followed by an intramolecular aldol-type reaction to form a 3-hydroxycyclohexanone intermediate. Subsequent dehydration of this intermediate would lead to a cyclohexenone, which could then be selectively reduced to the target compound.

Furthermore, the final product, this compound, can itself undergo acid-catalyzed dehydration. Protonation of the side-chain hydroxyl group, followed by the loss of water, would generate a carbocation. Elimination of a proton from an adjacent carbon can lead to the formation of an unsaturated bicyclic ether, such as a tetrahydropyran fused to the cyclohexane (B81311) ring. The specific product formed would depend on the reaction conditions and the relative stability of the possible alkene isomers, governed by principles such as Zaitsev's rule. youtube.com

Ring-Closing Reactions to Form Cyclohexanone Moieties

Ring-closing reactions are powerful tools for the construction of cyclic systems, including the cyclohexanone framework. Among these, Ring-Closing Metathesis (RCM) has emerged as a particularly versatile and widely used method for forming a variety of unsaturated rings. wikipedia.org RCM typically involves the intramolecular metathesis of a diene, catalyzed by metal complexes, most commonly those containing ruthenium or molybdenum, to form a cycloalkene and a volatile byproduct like ethylene. wikipedia.orgnih.gov The resulting cyclohexene can then be readily converted to the corresponding cyclohexanone through various oxidation or hydration methods.

The utility of RCM is significant due to its tolerance of numerous functional groups and its effectiveness in creating medium to large rings (5-7 membered rings are most common), which were historically challenging to synthesize efficiently. wikipedia.orgdrughunter.com The reaction proceeds through a metallacyclobutane intermediate. wikipedia.org While RCM is a key strategy, other methods like the palladium-catalyzed intramolecular oxidative alkylation of ζ-alkenyl β-keto esters also provide efficient routes to cyclohexenones. organic-chemistry.org

| Reaction Type | Catalyst/Reagent | Key Feature | Product | Reference |

| Ring-Closing Metathesis (RCM) | Grubbs' or Schrock's Catalyst (Ru or Mo based) | Forms a C=C bond within a single molecule. | Cyclohexene derivative | wikipedia.orgnih.gov |

| Intramolecular Oxidative Alkylation | Palladium catalyst, CuCl₂ | Cyclization of ζ-alkenyl β-keto esters. | 2-Cyclohexenone derivative | organic-chemistry.org |

Synthesis from Precursors and Intermediates

A classic and reliable method for constructing cyclohexenone rings is through the intramolecular cyclization of 1,5-diketones. libretexts.orgpressbooks.publibretexts.org When a 1,5-dicarbonyl compound is treated with a base, it can undergo an intramolecular aldol condensation. pressbooks.publibretexts.org This reaction involves the formation of an enolate at one alpha-carbon, which then acts as a nucleophile, attacking the carbonyl carbon of the other ketone group within the same molecule. chemistrysteps.com The initial aldol addition product is a β-hydroxy ketone, which typically undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield a more stable α,β-unsaturated ketone, specifically a cyclohexenone. jk-sci.com

This intramolecular process is highly favored when it leads to the formation of thermodynamically stable five- or six-membered rings, as these structures have minimal ring strain. libretexts.orgpressbooks.pub For instance, the base treatment of 2,6-heptanedione exclusively yields the six-membered ring product, 3-methyl-2-cyclohexenone. libretexts.orgstudy.com

This strategy is a cornerstone of the renowned Robinson annulation reaction. The Robinson annulation is a two-step process that first involves a Michael addition of an enolate to an α,β-unsaturated ketone, which creates a 1,5-diketone intermediate. wikipedia.orglibretexts.orgmasterorganicchemistry.com This intermediate is then subjected to an intramolecular aldol condensation to form the final cyclohexenone product. jk-sci.comwikipedia.orglibretexts.org This powerful sequence has been instrumental in the synthesis of complex molecules like steroids. wikipedia.orglibretexts.org

| Starting Material | Reaction | Key Intermediate | Final Product | Reference |

| 1,5-Diketone (e.g., 2,6-Heptanedione) | Intramolecular Aldol Condensation | β-Hydroxy ketone | Cyclohexenone | libretexts.orgpressbooks.pubstudy.com |

| Ketone + α,β-Unsaturated Ketone | Robinson Annulation | 1,5-Diketone | Substituted Cyclohexenone | jk-sci.comwikipedia.orglibretexts.org |

Achieving enantioselectivity in the synthesis of substituted cyclohexanones is crucial for pharmaceutical applications. One effective strategy involves the use of bicyclic intermediates, which can provide a rigid framework to control the stereochemical outcome of reactions. These intermediates can be synthesized using various methods, including enantioselective dearomatization/[4+2] cycloaddition cascades. nih.gov For example, the asymmetric oxidation of substituted phenols can generate ortho-quinols, which then dimerize to form bicyclo[2.2.2]octenones with high enantioselectivity. nih.gov

Another approach employs chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemistry of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is set, the auxiliary can be removed and often recycled. wikipedia.orgsigmaaldrich.com For instance, chiral oxazolidinones are widely used as auxiliaries in stereoselective aldol reactions to create specific stereocenters, which can be precursors to chiral cyclohexanones. wikipedia.org

Furthermore, enantioselective routes can be developed from chiral building blocks. For example, the enantioselective preparation of 4-hydroxy-2-cyclohexanone derivatives can be achieved through asymmetric transfer hydrogenation using ruthenium catalysts. mdpi.com These chiral intermediates can then be elaborated, for instance, through cyclopropanation, to form bicyclic keto alcohols, which serve as versatile precursors for more complex chiral molecules. mdpi.com The synthesis of 2-aza-bicyclo[2.1.1]hexanes via enantioselective cycloaddition of bicyclobutanes with imines also highlights the power of using bicyclic systems to create enantioenriched compounds. thieme-connect.de

| Strategy | Methodology | Example Intermediate/Auxiliary | Outcome | Reference |

| Bicyclic Intermediate | Oxidative Dearomatization/[4+2] Dimerization | ortho-Quinol | Enantiopure Bicyclo[2.2.2]octenone | nih.gov |

| Chiral Auxiliary | Asymmetric Aldol Reaction | Oxazolidinone | Diastereomerically pure adduct | wikipedia.org |

| Chiral Building Block | Asymmetric Transfer Hydrogenation | Ruthenium Catalyst | Enantiopure 4-hydroxy-2-cyclohexanone | mdpi.com |

The Diels-Alder reaction is a powerful and widely applied tool for the formation of six-membered rings. wikipedia.orgnih.gov This [4+2] cycloaddition reaction occurs between a conjugated diene and a substituted alkene (the dienophile) to form a substituted cyclohexene. wikipedia.org The resulting cyclohexene can be readily converted into a cyclohexanone. The reaction is highly valued for its reliability, stereospecificity, and ability to rapidly build molecular complexity by forming two new carbon-carbon bonds in a single step. wikipedia.orgslideshare.net

The rate and efficiency of the Diels-Alder reaction are enhanced when the dienophile contains an electron-withdrawing group and the diene has electron-donating groups. masterorganicchemistry.com Common dienophiles include α,β-unsaturated ketones, aldehydes, and esters. masterorganicchemistry.com The development of asymmetric catalytic versions of the Diels-Alder reaction has been a major focus, providing access to enantioenriched carbocycles. princeton.edu Organocatalysis, using small chiral organic molecules like amines, has proven particularly effective. princeton.eduresearchgate.net Chiral amines can react with α,β-unsaturated aldehydes or ketones to form a transient chiral iminium ion, which lowers the LUMO energy of the dienophile, activating it for the cycloaddition and controlling the facial selectivity of the diene's approach. princeton.edunih.gov This strategy has enabled the synthesis of a broad range of substituted cyclohexenes with high levels of enantioselectivity. princeton.eduresearchgate.net

| Reaction | Catalyst Type | Key Feature | Initial Product | Reference |

| Diels-Alder | Thermal or Lewis Acid | Concerted [4+2] cycloaddition | Substituted cyclohexene | wikipedia.orgnih.gov |

| Asymmetric Diels-Alder | Chiral Lewis Acid | Enantioselective C-C bond formation | Chiral substituted cyclohexene | princeton.edu |

| Organocatalytic Diels-Alder | Chiral Secondary Amine (e.g., imidazolidinone) | Iminium ion activation | Enantioenriched cyclohexene | princeton.edunih.gov |

Multi-Component and Domino Reactions for Cyclohexanone Scaffolds

Multi-component reactions (MCRs) and domino (or cascade) reactions offer significant advantages in synthetic efficiency by combining several bond-forming events in a single pot without isolating intermediates. thieme-connect.de These strategies align with the principles of green chemistry by reducing steps, solvent use, and waste.

Multi-component reactions bring together three or more reactants in a single operation to form a product that incorporates substantial portions of all the starting materials. For instance, highly substituted cyclohexanones can be synthesized with high yields via a pseudo-three-component reaction involving aldehydes, acetoacetanilide, and a strong base like DBU as an organocatalyst. This method is notable for its short reaction times and simple product separation.

Domino reactions involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is a consequence of the functionality generated in the previous step. nih.gov The synthesis of functionalized cyclohexanones often involves cascade Michael-aldol reactions. beilstein-journals.org For example, the reaction of curcumins (which act as Michael donors) with arylidenemalonates in the presence of a base can initiate a cascade of inter- and intramolecular Michael additions to produce highly functionalized cyclohexanones with excellent diastereoselectivity. beilstein-journals.org Similarly, domino sequences involving metathesis reactions have been developed to construct complex azabicycloalkane scaffolds. nih.gov These advanced strategies provide rapid access to complex cyclohexanone-containing molecular frameworks from simple starting materials. nih.govresearchgate.net

| Reaction Type | Reactants/Process | Key Features | Reference |

| Pseudo Three-Component Reaction | Aldehydes, Acetoacetanilide, DBU | High yield, short reaction time, solvent-free conditions | |

| Domino Michael-Aldol Reaction | Curcumins, Arylidenemalonates | Cascade inter- and intramolecular additions, high diastereoselectivity | beilstein-journals.org |

| Domino Metathesis | Dipeptide precursors, Styrene derivatives | Cross enyne metathesis/ring-closing metathesis (CEYM/RCM) sequence | nih.gov |

Chemical Transformations and Reactivity Profiling of 2 3 Hydroxypropyl Cyclohexanone

Oxidation Reactions of Functional Groups

The dual functionality of 2-(3-hydroxypropyl)cyclohexanone permits targeted oxidation at either the primary alcohol or the cyclic ketone. The choice of oxidant and reaction conditions dictates the chemoselectivity of these transformations, leading to valuable synthetic intermediates.

Baeyer-Villiger Oxidation of the Cyclohexanone (B45756) Ring

The ketone of the cyclohexanone ring is susceptible to Baeyer-Villiger oxidation, a reaction that converts cyclic ketones into lactones (cyclic esters) using peroxyacids or peroxides as the oxidant. wikipedia.orgsigmaaldrich.com In the case of this compound, this reaction results in the insertion of an oxygen atom adjacent to the carbonyl carbon, expanding the six-membered ring into a seven-membered lactone, specifically an oxepanone derivative.

The reaction proceeds via the Criegee intermediate, and the regioselectivity—which carbon atom migrates—is determined by the relative migratory aptitude of the substituents attached to the carbonyl group. wikipedia.orgelsevierpure.com For 2-substituted cyclohexanones, the more substituted carbon (the C-2 carbon bearing the hydroxypropyl group) generally has a higher migratory aptitude. The reaction can be catalyzed by various systems to enhance efficiency and greenness, including enzymes and metal catalysts. rsc.orgrsc.org

| Catalyst System | Oxidant | Key Features |

| Enzymatic (e.g., Lipase) | Urea-Hydrogen Peroxide (UHP) | Green chemistry approach, avoids aqueous media to prevent hydrolysis of the lactone product. rsc.org |

| Platinum(II) Complexes | Hydrogen Peroxide (H₂O₂) | Effective in ionic liquid two-phase systems, offering good yields. rsc.orgresearchgate.net |

| Tin-containing Zeolites (e.g., Sn-Beta) | Hydrogen Peroxide (H₂O₂) | High chemoselectivity for the lactone with H₂O₂ as a green oxidant. mdpi.com |

Aromatization of Polysubstituted Cyclohexanone Derivatives

The cyclohexanone ring can be aromatized to form a corresponding phenol (B47542) derivative through a dehydrogenation process. researchgate.net This transformation involves the removal of two equivalents of hydrogen (H₂) to introduce two double bonds into the ring, followed by tautomerization to the stable aromatic phenol. For this compound, this reaction would yield 2-(3-hydroxypropyl)phenol.

Modern synthetic methods have been developed to achieve this aromatization under mild conditions, moving away from harsh, high-temperature processes. These include photocatalytic and biocatalytic approaches that offer high efficiency and selectivity. researchgate.netchemistryviews.org Palladium-based catalysts are also commonly employed to facilitate the dehydrogenation, often using molecular oxygen or another hydrogen acceptor to drive the reaction. nih.govresearchgate.net Studies on 2-substituted cyclohexanones confirm that they are successfully converted to the corresponding ortho-substituted phenols. researchgate.net

Reduction Chemistry

The reduction of this compound offers pathways to synthesize various diol isomers or to selectively remove one of the oxygen-containing functional groups. The stereochemical outcome of the ketone reduction is a key consideration, while reduction of the hydroxyl group requires its conversion into a better leaving group.

Stereoselective Reduction of the Ketone Functionality

Reduction of the cyclohexanone carbonyl group leads to the formation of 2-(3-hydroxypropyl)cyclohexanol, a diol. Because both the original and the newly formed stereocenters are on the ring, this reduction can produce two diastereomers, cis and trans, depending on the facial selectivity of the hydride attack on the carbonyl. acs.org The stereochemical outcome is highly dependent on the reducing agent and reaction conditions.

Small Hydride Reagents (e.g., Sodium Borohydride, NaBH₄) tend to favor axial attack on the carbonyl, leading to the equatorial alcohol, which often corresponds to the trans isomer in 2-substituted cyclohexanones. google.comnih.gov

Bulky Hydride Reagents (e.g., K-Selectride) favor equatorial attack due to steric hindrance, resulting in the formation of the axial alcohol (cis isomer). acs.org

Biocatalytic Reductions using microorganisms like Saccharomyces cerevisiae can provide excellent stereoselectivity, yielding specific diastereomers with high enantiomeric purity. nih.gov

| Reagent/Catalyst | Stereochemical Preference | Product |

| Sodium Borohydride (NaBH₄) | Tends toward axial attack, yielding the equatorial alcohol. acs.orgnih.gov | Primarily trans-2-(3-hydroxypropyl)cyclohexanol |

| K-Selectride | Equatorial attack due to steric bulk, yielding the axial alcohol. acs.org | Primarily cis-2-(3-hydroxypropyl)cyclohexanol |

| Saccharomyces cerevisiae | Can produce specific stereoisomers in high enantiomeric excess. nih.gov | (1S,2S) and (1R,2S) isomers of a related diol nih.gov |

Reduction Pathways for the Hydroxyl Group

The complete reduction (deoxygenation) of the primary hydroxyl group to a methyl group is also a feasible transformation, which would convert the starting material into 2-propylcyclohexanone. nih.gov The hydroxyl group is inherently a poor leaving group, so this reduction typically proceeds via a two-step sequence.

First, the alcohol is "activated" by converting it into a good leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride, respectively. A study involving a related bicyclic alcohol demonstrated its reduction via a mesylate intermediate. prepchem.com Once the tosylate or mesylate is formed, it can be readily displaced by a hydride ion from a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) to afford the final deoxygenated product, 2-propylcyclohexanone.

Nucleophilic and Electrophilic Substitution Reactions on the Cyclohexanone Core and Side Chain

The reactivity of this compound is characterized by the distinct behaviors of its cyclohexanone core and its hydroxypropyl side chain. The carbonyl group and the adjacent α-carbon are primary sites for nucleophilic and electrophilic interactions, respectively, while the terminal hydroxyl group on the side chain also serves as a key reaction center.

The carbonyl carbon of the cyclohexanone ring is electrophilic and thus susceptible to nucleophilic attack. Aldehydes and ketones are known to undergo nucleophilic addition reactions, where a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate. ncert.nic.in This intermediate is then typically protonated to yield the final product. ncert.nic.in In the case of this compound, this reactivity can be exploited to form new carbon-carbon or carbon-heteroatom bonds.

Conversely, the α-carbon (the carbon atom adjacent to the carbonyl group) can be deprotonated by a suitable base to form an enolate. This enolate is nucleophilic and can react with various electrophiles in what is known as an α-substitution reaction. The acidity of α-hydrogens in carbonyl compounds is a well-established principle, stemming from the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting enolate. ncert.nic.in

The hydroxyl group on the side chain can also participate in nucleophilic substitution reactions, typically after being converted into a better leaving group, such as a tosylate or a halide.

Research on sulfur-substituted cyclohexanone acetals has shown that substituents at the C-2 position can strongly influence the stereoselectivity of nucleophilic substitution reactions. nih.gov Although this compound lacks a sulfur substituent, this works highlights the importance of the substitution pattern on the cyclohexanone ring in directing incoming nucleophiles. nih.gov

Table 1: Potential Substitution Reactions

| Reaction Type | Reagent/Conditions | Product Type | Relevant Principles |

|---|---|---|---|

| Nucleophilic Addition to Carbonyl | Grignard Reagents (R-MgX), Organolithium Reagents (R-Li) | Tertiary Alcohol | Formation of a new C-C bond at the carbonyl carbon. |

| α-Alkylation | 1. Base (e.g., LDA) 2. Alkyl Halide (R-X) | α-Alkylated Cyclohexanone | Formation of an enolate intermediate, followed by nucleophilic attack on the electrophile. |

| Side Chain Substitution | 1. TsCl, Pyridine (B92270) 2. Nucleophile (e.g., CN⁻, N₃⁻) | Substituted Propyl Side Chain | Conversion of the hydroxyl group to a good leaving group (tosylate) facilitates Sₙ2 reaction. |

Functional Group Interconversions

The bifunctional nature of this compound allows for a variety of functional group interconversions, enabling the synthesis of a wide array of derivatives.

Esterification and Etherification of the Hydroxyl Group

The primary hydroxyl group on the propyl side chain is readily susceptible to esterification and etherification reactions. These transformations are fundamental in organic synthesis for protecting the alcohol functionality or for introducing new functional groups to modify the molecule's properties.

Esterification typically involves reacting the alcohol with a carboxylic acid or its derivative (such as an acid chloride or anhydride) under appropriate conditions. For instance, reacting this compound with an acid chloride in the presence of a base like pyridine would yield the corresponding ester. Similarly, Fischer esterification, using a carboxylic acid and a strong acid catalyst, is a viable method. A process for preparing 3-alkoxy-2-hydroxypropyl esters involves the ring-opening esterification of an alkyl glycidyl (B131873) ether with a carboxylic acid, a reaction that highlights the reactivity of hydroxypropyl groups. researchgate.net

Etherification , such as the Williamson ether synthesis, can be achieved by first deprotonating the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide, forming an ether. Protecting the hydroxyl group as a silyl (B83357) ether, for example by reaction with tert-butyldiphenylsilyl chloride, is a common strategy in multi-step syntheses involving related compounds like 4-(3-hydroxypropyl)cyclohexanone. lookchem.com

Table 2: Examples of Functional Group Interconversion of the Hydroxyl Group

| Reaction | Reagents | Product |

|---|---|---|

| Esterification | Acetic Anhydride, Pyridine | 2-(3-Acetoxypropyl)cyclohexanone |

| Etherification (Williamson) | 1. NaH 2. Benzyl Bromide | 2-(3-Benzyloxypropyl)cyclohexanone |

| Silyl Ether Formation | TBDMSCl, Imidazole | 2-(3-(tert-butyldimethylsilyloxy)propyl)cyclohexanone |

Mechanistic Investigations of Cyclohexanone Transformations

Understanding the mechanisms of reactions involving cyclohexanone derivatives is crucial for controlling reaction outcomes and designing new synthetic pathways.

Radical Cascade Reactions in C-C Bond Formation

Radical cascade reactions are powerful tools in organic synthesis that allow for the formation of multiple carbon-carbon or carbon-heteroatom bonds in a single operation. tsijournals.com These processes involve the generation of a radical species that undergoes a series of sequential cyclization and/or intermolecular reactions. tsijournals.com While specific studies on this compound are not prevalent, the general principles can be applied. For example, a radical could be generated on the side chain, which could then potentially add to the carbonyl group or an activated double bond introduced elsewhere in the molecule, initiating a cascade. The use of radical chemistry is a well-established method for C-C bond formation. tsijournals.com

Migration Reactions (e.g., Semipinacol or Neophyl Rearrangements)

Rearrangements are a key class of reactions in organic chemistry, often allowing for the construction of complex molecular skeletons. The semipinacol rearrangement is a valuable method for synthesizing β-functionalized ketones and creating quaternary carbon centers. rsc.org This reaction typically involves the 1,2-migration of a group towards a carbocation center generated adjacent to an oxygen atom. researchgate.net

For this compound, a semipinacol-type rearrangement could be envisioned if the molecule is first transformed into a suitable precursor, such as an α-hydroxy epoxide. nih.gov For example, epoxidation of an unsaturated derivative of the cyclohexanone ring, followed by acid-catalyzed opening of the epoxide, could trigger the migration of an adjacent alkyl or acyl group. The rearrangement of 2,3-epoxy tertiary alcohols to provide α-quaternary-β-hydroxy cyclohexanones demonstrates the utility of this reaction in building complex cyclic systems. nih.gov

Kinetic Modeling of Complex Conversion Processes

Kinetic modeling is essential for understanding and optimizing complex reaction networks. In the context of cyclohexanone transformations, kinetic studies have been instrumental. For example, in the enzymatic oxidation of cyclohexanone by cyclohexanone monooxygenase (CHMO), double-mixing stopped-flow techniques were used to distinguish between different flavin-peroxide intermediates and to determine that the deprotonated flavin C4a-peroxide is the key nucleophilic species that oxygenates the substrate. nih.gov Such studies also revealed that the rate-determining step in that particular catalytic cycle is the release of the NADP cofactor from the oxidized enzyme. nih.gov

While specific kinetic models for the conversion of this compound are not widely reported in the literature, the catalytic upgrading of cyclohexanone itself has been studied. For instance, the conversion of cyclohexanone over catalysts like TiO₂/Al₂O₃ has been investigated, with reaction kinetics influenced by factors such as temperature and catalyst loading. mdpi.com These studies provide a framework for how the kinetics of reactions involving this compound could be approached, taking into account the influence of the hydroxypropyl side chain on reaction rates and pathways.

Advanced Spectroscopic Characterization for Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules in solution. For 2-(3-Hydroxypropyl)cyclohexanone, both proton (¹H) and carbon-13 (¹³C) NMR would provide critical information regarding its molecular framework.

Proton (¹H) NMR for Structural Connectivity and Stereochemistry

The ¹H NMR spectrum of this compound is expected to be complex due to the presence of multiple chiral centers and the conformational flexibility of the cyclohexanone (B45756) ring. The chemical shifts (δ) of the protons are influenced by their local electronic environment, and the coupling constants (J) between adjacent protons provide information about their dihedral angles, which is crucial for stereochemical assignments.

The protons on the cyclohexanone ring and the hydroxypropyl side chain would exhibit distinct signals. The proton alpha to the carbonyl group (C2-H) would be expected to resonate at a downfield position, typically in the range of 2.2-2.6 ppm, due to the deshielding effect of the carbonyl group. The protons on the carbons bearing the hydroxyl group (C3'-H₂) would also be shifted downfield to approximately 3.6 ppm. The remaining methylene (B1212753) protons of the ring and the side chain would appear in the more upfield region of the spectrum, generally between 1.2 and 2.1 ppm.

The stereochemistry of the 3-hydroxypropyl substituent (axial vs. equatorial) would significantly impact the chemical shifts and coupling constants of the ring protons. An equatorial substituent is generally preferred in substituted cyclohexanes to minimize steric strain. In such a conformation, the C2-H proton would be axial, and its coupling to the adjacent methylene protons at C3 would show a characteristic large trans-diaxial coupling and a smaller axial-equatorial coupling.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| OH | 1.5-3.0 | broad singlet | - |

| C2-H | 2.3-2.5 | multiplet | - |

| C6-H₂ (axial) | 2.0-2.2 | multiplet | - |

| C6-H₂ (equatorial) | 2.2-2.4 | multiplet | - |

| C3'-H₂ | 3.5-3.7 | triplet | J = 6.5 |

| C1'-H₂, C2'-H₂ | 1.4-1.8 | multiplet | - |

Note: These are predicted values and can vary based on solvent and experimental conditions.

Carbon (¹³C) NMR for Carbon Skeleton Analysis and Conformational Dynamics

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The most downfield signal would be that of the carbonyl carbon (C1), expected to appear in the region of 208-212 ppm. The carbon atom attached to the hydroxyl group (C3') would resonate around 60-65 ppm. The carbon at the point of substitution on the ring (C2) would be found in the 45-55 ppm range. The remaining methylene carbons of the cyclohexanone ring and the propyl side chain would appear in the upfield region of 20-40 ppm.

The conformational dynamics of the cyclohexanone ring, such as ring inversion, can be studied using variable temperature ¹³C NMR. At room temperature, if the ring inversion is fast on the NMR timescale, averaged signals would be observed. Upon cooling, the inversion process slows down, potentially allowing for the observation of separate signals for the individual chair conformers, providing insight into the conformational equilibrium.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (C=O) | 210.0 |

| C3' (CH₂OH) | 62.5 |

| C2 (CH) | 50.0 |

| C6 (CH₂) | 42.0 |

| C1' (CH₂) | 35.0 |

| C5 (CH₂) | 28.0 |

| C3 (CH₂) | 27.0 |

| C2' (CH₂) | 25.0 |

Note: These are predicted values and can vary based on solvent and experimental conditions.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Vibrational Analysis of Characteristic Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by the characteristic absorption bands of the carbonyl (C=O) and hydroxyl (O-H) groups.

A strong, sharp absorption band corresponding to the C=O stretching vibration of the ketone is expected around 1715 cm⁻¹. The exact position of this peak can be influenced by the conformation of the ring and any intramolecular interactions. The O-H stretching vibration of the alcohol functional group would appear as a broad band in the region of 3200-3600 cm⁻¹, with the broadening resulting from hydrogen bonding. Additionally, C-H stretching vibrations for the sp³ hybridized carbons would be observed just below 3000 cm⁻¹. The C-O stretching vibration of the primary alcohol would be expected in the 1050-1150 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch | Alcohol | 3200-3600 | Strong, Broad |

| C-H stretch | Alkane | 2850-2960 | Medium to Strong |

| C=O stretch | Ketone | ~1715 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the primary chromophore is the carbonyl group. Saturated ketones typically exhibit a weak absorption band (n → π* transition) in the UV region, with a maximum absorption (λ_max) around 270-300 nm. The intensity of this absorption is generally low (ε < 100). A much stronger π → π* transition is expected at a shorter wavelength, typically below 200 nm. The presence of the hydroxyl group is not expected to significantly alter the λ_max of the carbonyl chromophore.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. The molecular ion peak (M⁺) for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₉H₁₆O₂), which is 156.22 g/mol .

The fragmentation of the molecular ion would likely proceed through several characteristic pathways. Alpha-cleavage adjacent to the carbonyl group is a common fragmentation for ketones, which could lead to the loss of the propyl chain or a portion of the ring. Another likely fragmentation is the loss of a water molecule (H₂O) from the molecular ion, resulting in a peak at m/z 138. Cleavage of the C-C bond between the ring and the side chain would also be a probable fragmentation pathway. Analysis of the relative abundances of these fragment ions would provide further confirmation of the molecule's structure. Predicted collision cross-section values can also aid in structural confirmation.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 156 | [C₉H₁₆O₂]⁺ | Molecular Ion (M⁺) |

| 138 | [C₉H₁₄O]⁺ | Loss of H₂O |

| 111 | [C₇H₁₁O]⁺ | α-cleavage (loss of C₂H₅) |

| 99 | [C₆H₁₁O]⁺ | Cleavage of the side chain |

Note: The relative intensities of these peaks would depend on the ionization method and energy.

Chiroptical Spectroscopies (e.g., Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)) for Absolute Configuration Determination in Chiral Cyclohexanones

The unambiguous assignment of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, with significant implications in fields such as pharmacology and natural product chemistry. rsc.org For chiral cyclohexanones like this compound, which possess a stereogenic center and conformational flexibility, chiroptical spectroscopic methods, namely Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), provide powerful tools for elucidating their three-dimensional structure in solution. researchgate.netnih.gov

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. youtube.com This technique is particularly sensitive to the stereochemical environment of vibrating functional groups. nih.gov The VCD spectrum of one enantiomer is the mirror image of the other, making it an ideal method for absolute configuration determination. researchgate.net The process involves a synergistic approach, comparing the experimentally measured VCD spectrum with a theoretically predicted spectrum generated through quantum chemical calculations, typically using density functional theory (DFT). americanlaboratory.com

For a molecule such as this compound, the analysis begins with a thorough conformational search to identify all low-energy conformers. The flexibility of the 3-hydroxypropyl side chain, involving rotations around C-C single bonds, and the potential for ring inversion of the cyclohexanone core, leads to a variety of possible structures. The presence of the hydroxyl group introduces the possibility of intramolecular hydrogen bonding with the carbonyl oxygen, which would significantly influence the conformational population. americanlaboratory.comelsevierpure.com

To illustrate the type of data generated in such an analysis, a hypothetical conformational analysis for (R)-2-(3-hydroxypropyl)cyclohexanone is presented below. The energies and key vibrational bands would be calculated for each conformer.

Hypothetical Conformational Analysis Data for (R)-2-(3-Hydroxypropyl)cyclohexanone

| Conformer | Relative Energy (kcal/mol) | Key VCD Bands (cm⁻¹) and Signs | Population (%) |

|---|---|---|---|

| 1 (Chair, Equatorial, H-bonded) | 0.00 | + (C=O stretch), - (C-O-H bend), + (CH₂ wag) | 65 |

| 2 (Chair, Equatorial, extended) | 0.85 | + (C=O stretch), + (C-O-H bend), - (CH₂ wag) | 20 |

| 3 (Chair, Axial, H-bonded) | 1.50 | - (C=O stretch), - (C-O-H bend), + (CH₂ wag) | 10 |

| 4 (Chair, Axial, extended) | 2.10 | - (C=O stretch), + (C-O-H bend), - (CH₂ wag) | 5 |

Note: This table is illustrative and does not represent actual experimental or calculated data.

Electronic Circular Dichroism (ECD) is a complementary technique that measures the differential absorption of circularly polarized ultraviolet-visible light, probing the electronic transitions of a molecule. psu.edu The carbonyl group of the cyclohexanone provides a chromophore whose n→π* transition is sensitive to the stereochemical environment. rsc.org Similar to VCD, the determination of absolute configuration using ECD relies on comparing the experimental spectrum with quantum chemically calculated spectra for various conformers. psu.edu The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of the absolute configuration. rsc.org For molecules with flexible side chains, conformational analysis is equally crucial for accurate ECD spectral prediction. psu.edu

The combination of VCD and ECD provides a robust and reliable methodology for the complete stereochemical elucidation of chiral cyclohexanones like this compound, offering detailed insight into both absolute configuration and solution-state conformational preferences without the need for crystallization. researchgate.netnih.gov

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed due to its favorable balance between computational cost and accuracy. google.com

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. mdpi.com For 2-(3-Hydroxypropyl)cyclohexanone, this process would typically involve DFT calculations using a functional like B3LYP combined with a basis set such as 6-311+G(d,p). lew.roresearchgate.net

The conformational landscape of this molecule is complex due to the flexible six-membered ring and the rotatable hydroxypropyl side chain. The cyclohexanone (B45756) ring itself exists predominantly in a chair conformation to minimize angle and eclipsing strain. youtube.com The introduction of the 2-(3-hydroxypropyl) substituent leads to different possible conformers depending on whether the substituent is in an axial or equatorial position and the orientation of the side chain.

Conformational analysis of similar 2-substituted cyclohexanones has shown that the preference for the axial or equatorial position is governed by a balance of steric and electronic effects. rsc.org For this compound, the equatorial conformer is generally expected to be more stable to avoid 1,3-diaxial interactions. However, intramolecular hydrogen bonding between the hydroxyl group of the side chain and the carbonyl oxygen could potentially stabilize certain axial conformations. A thorough conformational search using computational methods is necessary to identify the global minimum energy structure and the relative energies of other low-energy conformers.

Table 1: Representative Theoretical Data for Conformational Analysis This table is illustrative, based on typical results for substituted cyclohexanones.

| Conformer | Substituent Position | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Hydrogen Bond (Yes/No) |

|---|---|---|---|---|

| 1 | Equatorial | 0.00 | O=C-C-C: ~ -55° | No |

| 2 | Axial | ~ 2.5 | O=C-C-C: ~ 50° | Possible |

| 3 | Equatorial (Rotamer) | ~ 1.2 | C-C-C-O (side chain): ~ 180° | No |

| 4 | Equatorial (Rotamer) | ~ 0.8 | C-C-C-O (side chain): ~ 60° | Possible |

DFT calculations are highly effective in predicting vibrational spectra (Infrared and Raman). nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. These theoretical frequencies often show good correlation with experimental data after applying a scaling factor to account for anharmonicity and basis set limitations. lew.rosfasu.edu

For this compound, key vibrational modes would include:

C=O stretching: The carbonyl group of the cyclohexanone ring would exhibit a strong absorption band, typically calculated in the region of 1670-1720 cm⁻¹. The exact position can be influenced by conjugation and hydrogen bonding. researchgate.netresearchgate.net

O-H stretching: A broad band corresponding to the hydroxyl group, typically calculated around 3600 cm⁻¹ for a free OH group, but shifted to lower wavenumbers if involved in intramolecular hydrogen bonding. lew.ro

C-H stretching: Vibrations from the methylene (B1212753) groups of the ring and side chain would appear in the 2850-3000 cm⁻¹ region. nih.gov

C-O stretching: The alcohol C-O bond would have a characteristic stretching vibration.

Electronic absorption wavelengths (UV-Vis spectra) can be predicted using Time-Dependent DFT (TD-DFT). researchgate.net The calculations provide excitation energies and oscillator strengths for electronic transitions. The primary transition for this compound would likely be the n → π* transition associated with the carbonyl group. The HOMO-LUMO energy gap, discussed below, is related to the lowest energy electronic excitation. schrodinger.com

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. acadpubl.eu

HOMO: This orbital acts as an electron donor. For this compound, the HOMO is expected to have significant contributions from the lone pair electrons on the carbonyl oxygen.

LUMO: This orbital acts as an electron acceptor. The LUMO is anticipated to be localized on the π* antibonding orbital of the C=O bond.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of molecular stability and reactivity. schrodinger.comwuxiapptec.com A large gap implies high stability and low reactivity, as more energy is required to excite an electron. acadpubl.euresearchgate.net DFT calculations provide a quantitative measure of this gap, which helps in predicting the molecule's behavior in chemical reactions. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is another valuable tool derived from electronic structure calculations. It maps the electrostatic potential onto the electron density surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.netnih.govchemrxiv.org For this compound, the MEP would show a negative potential (typically colored red) around the carbonyl oxygen, indicating a site for electrophilic attack, and positive potentials (blue) around the hydroxyl hydrogen and hydrogens on the carbon atoms. researchgate.net

Table 2: Illustrative Electronic Properties from DFT Calculations This table presents typical values expected for a molecule like this compound.

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | ~ -1.0 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 5.5 eV | Relates to chemical stability and electronic transitions acadpubl.euwuxiapptec.com |

| Dipole Moment | ~ 3.0 D | Measures overall polarity of the molecule |

Mulliken population analysis and Natural Bond Orbital (NBO) analysis are methods used to quantify the distribution of electron charge among the atoms in a molecule. researchgate.net

Mulliken Population Analysis: This method partitions the total electron density among the atoms, providing a simple way to estimate atomic charges.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more chemically intuitive picture of bonding by transforming the calculated wave function into localized orbitals corresponding to core electrons, lone pairs, and bonds. nih.govyoutube.com It quantifies donor-acceptor interactions (hyperconjugation) within the molecule, which are crucial for understanding structure and stability. researchgate.netrsc.org For this compound, NBO analysis could reveal hyperconjugative interactions between the oxygen lone pairs and adjacent antibonding orbitals, as well as quantify the strength of any intramolecular hydrogen bond. researchgate.net

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. By locating and characterizing the energies of reactants, products, intermediates, and, most importantly, transition states, chemists can elucidate detailed reaction mechanisms. acadpubl.eu

For reactions involving this compound, such as its synthesis or subsequent transformations (e.g., oxidation of the alcohol, reduction of the ketone), DFT can be used to:

Model the step-by-step pathway of the reaction.

Calculate the activation energy for each step by determining the energy of the transition state relative to the reactants.

Analyze the geometry of the transition state structure to understand the critical atomic rearrangements during the bond-breaking and bond-forming processes.

Investigate the role of catalysts or solvent molecules in the reaction mechanism.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment over time. rsc.org

For this compound, MD simulations would be particularly useful for:

Conformational Flexibility: Exploring the full range of accessible conformations in solution, including the dynamics of ring-flipping and side-chain rotation. This provides a more realistic picture than the static view from DFT. youtube.com

Thermodynamic Properties: MD simulations can be used to calculate thermodynamic properties like the free energy of solvation or the potential of mean force for conformational changes. frontiersin.org

Applications of 2 3 Hydroxypropyl Cyclohexanone As a Key Synthetic Intermediate

Role in Natural Product Synthesis

The inherent structural features of 2-(3-Hydroxypropyl)cyclohexanone make it an attractive precursor for the assembly of various natural product frameworks. Its utility has been demonstrated in the synthesis of several complex molecules, where the cyclohexanone (B45756) ring and the hydroxypropyl side chain are strategically manipulated to form key structural motifs.

Intermediate in the Construction of Taxol C Ring Fragments

The potent anti-cancer agent Taxol (Paclitaxel) possesses a complex tetracyclic core, with the C ring being a substituted cyclohexane (B81311). The synthesis of this crucial ring has been a significant focus of research. A derivative of this compound has been successfully utilized as an intermediate in the enantioselective synthesis of a Taxol C ring fragment.

In a notable synthetic route, the compound (2S,3S)-3-Benzyloxymethoxy-2-(3-hydroxypropyl)-2-methylcyclohexanol, a derivative of the title compound, was prepared and utilized. nih.gov This demonstrates the role of the 2-(3-hydroxypropyl)cyclohexane framework in establishing the core structure and stereochemistry of the C ring. The synthesis involved an oxidative cleavage of a derivative of the Wieland-Miescher ketone as a key step. nih.gov

| Intermediate | Application in Taxol Synthesis | Key Transformation | Reference |

| (2S,3S)-3-Benzyloxymethoxy-2-(3-hydroxypropyl)-2-methylcyclohexanol | Precursor to a Taxol C ring fragment | Enantioselective synthesis | nih.gov |

Precursor for Quassinoids (e.g., Klaineanone)

No information could be found in the searched literature regarding the use of this compound as a precursor for the synthesis of quassinoids, such as Klaineanone.

Building Block for Chromene Derivatives

No information could be found in the searched literature detailing the use of this compound as a building block for the synthesis of chromene derivatives.

Synthesis of Carbocyclic Analogues of Nucleosides

No information could be found in the searched literature that describes the use of this compound in the synthesis of carbocyclic analogues of nucleosides.

Precursor for Pharmaceutically Relevant Compounds

The cyclohexanone moiety is a common feature in many biologically active molecules. The dual functionality of this compound makes it an interesting starting point for the synthesis of novel pharmaceutical compounds.

Synthesis of Cyclohexanone-Containing Bioactive Molecules

While cyclohexanone derivatives are prevalent in bioactive molecules, no specific research findings detailing the use of this compound as a precursor for other cyclohexanone-containing bioactive molecules were identified in the searched literature.

Intermediates for Chiral Cyclohexanol (B46403) Derivatives with Central Nervous System Activity

While direct synthesis of centrally active chiral cyclohexanol derivatives from this compound is not extensively documented in public literature, its structure represents a foundational scaffold for such molecules. The development of low-molecular-weight, non-proteic synthetic compounds with neurotrophic properties is a promising approach for treating neurodegenerative diseases. nih.gov For instance, certain trimethyl cyclohexenonic long-chain fatty alcohols have been shown to exhibit significant neurotrophic activity, such as promoting cell survival and neurite outgrowth in cultured central nervous system neurons. nih.gov

The synthetic pathway from this compound to potentially active chiral derivatives would likely involve two key transformations:

Stereoselective Reduction: The ketone moiety can be reduced to a secondary alcohol, creating a chiral center. The use of chiral reducing agents or catalysts can yield specific stereoisomers of the resulting 1,2-diol.

Intramolecular Cyclization: The hydroxypropyl side chain can react with the ketone (or the newly formed secondary alcohol) to form bicyclic structures. For example, an intramolecular etherification could lead to a fused or spirocyclic ether, a common motif in biologically active molecules.

This strategic approach allows for the creation of a library of chiral cyclohexanol derivatives whose biological activity can be systematically evaluated.

Precursors for Modulators of Amyloid Precursor Protein Processing

The modulation of γ-secretase, a key enzyme in the processing of amyloid precursor protein (APP), is a primary therapeutic strategy for Alzheimer's disease. nih.govnih.gov Gamma-secretase modulators (GSMs) are sought after as they can selectively reduce the production of pathogenic amyloid-β (Aβ) peptides, such as Aβ42, without inhibiting other crucial signaling pathways like Notch. nih.govnih.gov

This compound serves as a valuable precursor for the synthesis of core structures found in certain classes of GSMs. A critical synthetic transformation in this context is the Baeyer-Villiger oxidation of the cyclohexanone ring. sigmaaldrich.commdpi.com

Oxidation and Lactonization: Subjecting this compound to a peroxy acid or another suitable oxidant initiates a Baeyer-Villiger reaction. This reaction inserts an oxygen atom adjacent to the carbonyl group, converting the cyclic ketone into a nine-membered lactone (an oxonan-2-one ring) that still bears the hydroxypropyl side chain.

Intramolecular Cyclization: The terminal hydroxyl group of the side chain can then be induced to cyclize onto the lactone ring, forming a bicyclic lactone.

This resulting bicyclic core is a key structural element that can be further elaborated to produce potent and selective GSMs. Compounds that modulate γ-secretase are expected to be effective agents for controlling or preventing the progression of Alzheimer's disease. google.com

Table 1: Synthetic Strategy for Potential GSM Precursors

| Step | Reaction | Reactant | Key Intermediate | Relevance |

| 1 | Baeyer-Villiger Oxidation | This compound | 9-(3-hydroxypropyl)oxonan-2-one | Creates a larger ring structure. sigmaaldrich.com |

| 2 | Intramolecular Cyclization | 9-(3-hydroxypropyl)oxonan-2-one | Bicyclic Lactone | Forms a rigid scaffold for further modification. |

Role in the Synthesis of Advanced Materials

The dual functionality of this compound also lends itself to applications in polymer chemistry, where it can act as an intermediate for the synthesis of specialized monomers.

Monomer or Intermediate in Polymer Chemistry (e.g., Liquid Crystalline Polyesters)

The creation of biodegradable aliphatic polyesters is an area of significant research, with applications ranging from biomedical devices to environmentally friendly packaging. researchgate.net The ring-opening polymerization (ROP) of lactones is a primary method for producing these polymers. dntb.gov.ualibretexts.org

This compound is an ideal starting material for producing a functionalized lactone monomer. The synthetic route mirrors the initial step for GSM precursors:

Baeyer-Villiger Oxidation: The cyclohexanone is oxidized to yield the corresponding nine-membered lactone. sigmaaldrich.comrsc.orgnih.gov The key feature of this monomer is the retention of the 3-hydroxypropyl side chain.

Ring-Opening Polymerization (ROP): This functionalized lactone can then undergo ROP, initiated by various catalysts, to form a polyester. libretexts.orgresearchgate.net The resulting polymer chain will have a pendant hydroxypropyl group at each monomer unit.

These hydroxyl groups provide a handle for further polymer modification, such as cross-linking or grafting other molecules to tune the material's properties. This approach is valuable for creating polymers with specific characteristics. Furthermore, cyclohexanone-based moieties have been successfully incorporated into the main chain of thermotropic poly(arylidene-ether)s to induce liquid crystalline properties. researchgate.net By converting this compound into a suitable diol or other bifunctional monomer, it could be integrated into such polymer backbones, potentially influencing their mesomorphic and thermal behavior.

Table 2: Polymer Synthesis via this compound

| Step | Reaction Type | Starting Material | Product | Application |

| 1 | Oxidation | This compound | Functionalized Lactone Monomer | Monomer Synthesis nih.gov |

| 2 | Polymerization | Functionalized Lactone Monomer | Functionalized Polyester | Advanced Materials researchgate.net |

General Fine Chemical Synthesis

Beyond specific high-value applications, this compound is a useful intermediate in general fine chemical synthesis. Its most significant transformation is the Baeyer-Villiger oxidation , which provides an efficient route to nine-membered lactones. sigmaaldrich.commdpi.com This reaction is a cornerstone of modern organic synthesis, allowing access to lactones and esters from cyclic ketones, which are valuable in the fragrance, pharmaceutical, and agrochemical industries. mdpi.com The oxidation can be achieved using various reagents, from classic peroxy acids to greener systems involving hydrogen peroxide and a catalyst. rsc.orgrsc.org The resulting lactone, with its reactive ester and free hydroxyl group, is a versatile intermediate for a multitude of subsequent chemical modifications.

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Environmentally Benign Synthetic Routes

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. mdpi.com For 2-(3-hydroxypropyl)cyclohexanone, this translates to the development of synthetic routes that minimize waste, reduce energy consumption, and utilize renewable feedstocks. Current industrial production of cyclohexanone (B45756) often relies on methods like the oxidation of cyclohexane (B81311) or the reduction of phenols, which can involve harsh conditions and environmentally hazardous materials. nih.gov

Future research will likely focus on several key areas to create more eco-friendly synthetic pathways. One promising avenue is the use of biomass-derived starting materials. nih.gov For instance, developing catalytic processes to convert lignocellulosic biomass into precursors for cyclohexanone derivatives could significantly reduce the carbon footprint of the synthesis. osti.gov Another area of focus is the implementation of one-pot syntheses, which streamline multi-step reactions, thereby reducing solvent usage and purification steps. scirp.org The use of photocatalysis, driven by visible light, also presents a mild and sustainable alternative to traditional thermal methods for constructing the cyclohexanone scaffold. nih.gov

Furthermore, the replacement of hazardous reagents and solvents is a critical aspect of green chemistry. Research into using water as a solvent or employing solvent-free reaction conditions is gaining traction. mdpi.comscirp.org The development of solid acid or base catalysts that can be easily recovered and reused will also contribute to more sustainable processes.

Exploration of Novel Catalytic Systems for Enantioselective Transformations

The presence of a stereocenter at the C2 position of the cyclohexanone ring in this compound means that it can exist as two enantiomers. As is often the case in pharmacology and materials science, these enantiomers can exhibit different biological activities or material properties. youtube.com Therefore, the development of methods for the enantioselective synthesis of this compound is a significant research goal.

Future research in this area will likely focus on the exploration of novel chiral catalysts. Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective functionalization of carbonyl compounds. nih.govyoutube.com Chiral amines, phosphoric acids, and their derivatives can be used to catalyze the asymmetric alkylation of cyclohexanone, providing a direct route to enantiomerically enriched 2-substituted derivatives. nih.govacs.orgresearchgate.net The development of more efficient and selective organocatalysts for the introduction of the 3-hydroxypropyl side chain is a key area of future investigation.

In addition to organocatalysis, transition-metal catalysis with chiral ligands continues to be a major focus. researchgate.net Palladium-catalyzed asymmetric allylic alkylation, for example, has been successfully applied to cyclohexanone, and adapting this methodology for the synthesis of this compound is a promising direction. researchgate.netdocumentsdelivered.com The design of new chiral ligands that can achieve high levels of enantioselectivity for this specific transformation will be a critical aspect of this research.

Integration of Artificial Intelligence and Machine Learning in Retrosynthetic Analysis

Furthermore, machine learning models can be used to predict the outcomes of unknown reactions, aiding in the design of new synthetic transformations. illinois.edu The integration of AI with automated synthesis platforms could eventually lead to a fully autonomous process, from the initial design of the synthetic route to the final production of the compound. arxiv.org

Advanced Computational Methodologies for Comprehensive Mechanistic Understanding

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. Advanced computational methodologies, particularly Density Functional Theory (DFT), are becoming increasingly powerful tools for elucidating the intricate details of chemical reactions. researchgate.netresearchgate.netrsc.org For this compound, computational studies can provide valuable insights into its formation and reactivity.

DFT calculations can be used to model the transition states of key reaction steps, providing information about activation energies and reaction kinetics. researchgate.netmdpi.com This can help in understanding, for example, the stereoselectivity of a particular catalytic reaction or the regioselectivity of a functionalization reaction. smu.edu By simulating the entire reaction pathway, researchers can identify potential intermediates and byproducts, leading to a more complete picture of the reaction mechanism. uci.edu

Moreover, computational modeling can aid in the design of new catalysts. By understanding the interactions between a catalyst and the reactants at a molecular level, it is possible to design catalysts with improved activity and selectivity. rsc.org As computational power continues to increase, these in silico experiments will play an even more significant role in guiding experimental work, saving both time and resources.

Design and Synthesis of Structurally Diverse Derivatives for New Applications

The functional groups present in this compound—a ketone and a primary alcohol—make it a versatile building block for the synthesis of a wide range of derivatives. acs.orgnih.gov The design and synthesis of these new molecules open up possibilities for novel applications in various fields, including pharmaceuticals and materials science. nih.govresearchgate.net